N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylbenzamide
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Overview
Description
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylbenzamide is a complex organic compound characterized by its unique structural features This compound contains a pyrrole ring substituted with various functional groups, including a sulfonyl group, an allyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation, where the pyrrole ring reacts with a sulfonyl chloride in the presence of a base.
Allylation: The allyl group can be added via an allylation reaction, often using allyl bromide and a suitable base.
Benzamide Formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the sulfonyl group could produce a sulfide.
Scientific Research Applications
Chemistry
In organic synthesis, N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylbenzamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features suggest potential biological activity. It could be investigated for its interactions with biological targets, such as enzymes or receptors, which may lead to the discovery of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may offer therapeutic benefits in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for easy incorporation into larger molecular frameworks.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylbenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a role in binding to active sites, while the allyl and benzamide groups may influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide: Lacks the allyl group, which may affect its reactivity and biological activity.
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-benzamide: Lacks the methyl group on the benzamide moiety, potentially altering its chemical properties.
Uniqueness
The presence of the allyl group in N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylbenzamide distinguishes it from similar compounds. This group can participate in unique chemical reactions, such as polymerization or cross-linking, which may not be possible with other analogs. Additionally, the combination of functional groups in this compound may confer unique biological activities, making it a valuable target for further research.
Properties
Molecular Formula |
C24H26N2O3S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrol-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C24H26N2O3S/c1-6-15-26-19(5)18(4)22(30(28,29)20-13-11-16(2)12-14-20)23(26)25-24(27)21-10-8-7-9-17(21)3/h6-14H,1,15H2,2-5H3,(H,25,27) |
InChI Key |
NFDVWHBQCXGBTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC=C)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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